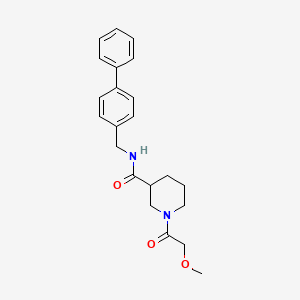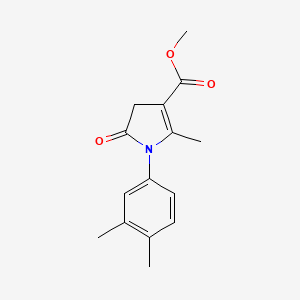![molecular formula C16H16N4O B5669170 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5669170.png)
4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that exhibits unique properties, making it useful in different areas of research.
Mecanismo De Acción
The mechanism of action of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is not fully understood. However, studies have shown that the compound exhibits excellent binding properties, making it useful in various applications. The compound's unique structure allows it to interact with specific receptors and enzymes, making it useful in drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine are still under investigation. However, studies have shown that the compound exhibits excellent antioxidant properties, making it useful in the treatment of oxidative stress-related diseases. The compound has also shown promising results in the treatment of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine in lab experiments include its unique properties, making it useful in various applications. The compound exhibits excellent coordination properties, making it useful in the synthesis of metal complexes. The compound's unique structure also allows it to interact with specific receptors and enzymes, making it useful in drug development.
The limitations of using this compound in lab experiments include its high cost and limited availability. The compound's synthesis is complex, making it challenging to produce in large quantities. This limitation makes it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for research on 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine. One of the significant areas of research is the development of new drugs using this compound. The unique properties of the compound make it an attractive candidate for drug development.
Another area of research is the use of this compound in the treatment of neurological diseases. Studies have shown promising results in the treatment of Alzheimer's and Parkinson's diseases.
Further research is also needed to understand the compound's mechanism of action fully. This understanding will help in the development of new drugs and the optimization of existing drugs.
Conclusion:
In conclusion, 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that exhibits unique properties, making it useful in various fields. The compound's potential applications in drug development and the treatment of neurological diseases make it an attractive candidate for further research. However, the high cost and limited availability of the compound pose significant challenges in conducting large-scale experiments.
Métodos De Síntesis
The synthesis of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine involves the reaction of 3-methoxybenzylamine and 4-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting compound is purified through various methods.
Aplicaciones Científicas De Investigación
The compound 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a ligand in coordination chemistry. The compound has demonstrated excellent coordination properties, making it useful in the synthesis of metal complexes.
Another area of research is the use of this compound in the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. The compound's unique properties make it an attractive candidate for drug development.
Propiedades
IUPAC Name |
4-[2-[(3-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-18-16(14-6-8-17-9-7-14)20(19-12)11-13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUZHKFIUXKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=NC=C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5669090.png)
![4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B5669098.png)
![N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B5669106.png)
![N-(3-chlorobenzyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5669113.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B5669131.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5669139.png)
![1-benzyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5669151.png)
![(1S*,5R*)-3-(2-methoxyisonicotinoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669162.png)


![1-methyl-4-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5669176.png)
![9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5669181.png)
![1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5669193.png)
![(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5669201.png)